molecular formula C15H11NO3 B11862722 3-Amino-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 800391-58-6

3-Amino-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11862722
CAS No.: 800391-58-6
M. Wt: 253.25 g/mol
InChI Key: ZDCRYGPHKZVTTC-UHFFFAOYSA-N
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Description

3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the third position, a hydroxyphenyl group at the second position, and a chromen-4-one core structure. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method allows for the construction of the chromen-4-one core structure with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromen-4-one core structure but differ in the substituents attached to the core.

    2-Amino-4H-pyran-3-carbonitriles: These compounds have a pyran ring instead of a chromen ring and exhibit different pharmacological properties.

Uniqueness

3-Amino-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyphenyl group enhances its potential as an antioxidant, while the amino group allows for various chemical modifications and interactions with biological targets .

Properties

CAS No.

800391-58-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

3-amino-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8,17H,16H2

InChI Key

ZDCRYGPHKZVTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)N

Origin of Product

United States

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